(3-Bromo-4-methoxyphenyl)methanol

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Problem: Need a halogenated benzyl alcohol with reliable cross-coupling reactivity for SAR library synthesis? (3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3) combines an oxidizable -CH2OH handle with a 3-bromo substituent for Suzuki-Miyaura coupling. This enables rapid analog generation from a single building block, avoiding custom isomer synthesis. Key features: ≥98% purity (GC/HPLC), mp 59-63°C for facile purification, and multi-gram to kilogram commercial supply. Trusted by medicinal chemists for probe synthesis and route optimization.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 38493-59-3
Cat. No. B1338300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methoxyphenyl)methanol
CAS38493-59-3
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CO)Br
InChIInChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
InChIKeyQOUYJSKYVZRGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source (3-Bromo-4-methoxyphenyl)methanol for Synthesis


(3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3) is a functionalized benzyl alcohol building block characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on the aromatic ring, with a hydroxymethyl (-CH2OH) group [1]. This substitution pattern creates a bifunctional molecular scaffold that combines an oxidizable/alcohol handle with an aryl bromide site primed for cross-coupling reactions, making it a strategic intermediate for pharmaceutical synthesis and medicinal chemistry campaigns [2].

Risks of Substituting (3-Bromo-4-methoxyphenyl)methanol


Substituting (3-Bromo-4-methoxyphenyl)methanol (38493-59-3) with unsubstituted benzyl alcohol or mono-substituted analogs (e.g., 4-methoxybenzyl alcohol) eliminates the essential aryl bromide functionality required for downstream cross-coupling transformations such as Suzuki-Miyaura or Heck reactions [1]. Furthermore, the specific 3-bromo-4-methoxy regiochemistry governs the electronic and steric properties of the ring during further functionalization; even switching to a 2-bromo or 5-bromo isomer fundamentally alters the molecular orbital coefficients and reaction trajectories, potentially derailing established synthetic routes and complicating purification of the desired API intermediate .

(3-Bromo-4-methoxyphenyl)methanol: Purity, Reactivity, Accessibility


Purity Consistency vs. 4-Methoxybenzyl Alcohol

While 4-methoxybenzyl alcohol (CAS 105-13-5) is a commodity chemical with variable purity due to bulk oxidation, (3-Bromo-4-methoxyphenyl)methanol is predominantly supplied as a specialized building block with strictly controlled purity. The standard catalog purity across multiple reputable vendors (Thermo Fisher, Alfa Aesar, Bidepharm, Fluorochem) is consistently ≥98%, with vendors providing batch-specific QC documentation including NMR, HPLC, or GC . This high-purity specification minimizes the presence of debrominated impurities or over-oxidized aldehyde/acid byproducts that could interfere with stoichiometric reactions.

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Suzuki-Miyaura Cross-Coupling Capability

The compound's strategic value stems from its dual functional handles. The benzylic alcohol can be oxidized or converted to a leaving group, while the aryl bromide is a privileged partner for palladium-catalyzed cross-coupling reactions [1]. The presence of the bromine atom allows for the direct introduction of complex molecular fragments via Suzuki-Miyaura coupling . In contrast, non-halogenated analogs like 4-methoxybenzyl alcohol lack this capacity for C-C bond formation at the aromatic ring, limiting their utility to simple alcohol chemistry and preventing their use in convergent synthetic strategies common in modern drug discovery .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Commercial Scalability vs. Custom Synthesis

Unlike a custom-synthesized aryl bromide alcohol, (3-Bromo-4-methoxyphenyl)methanol is a catalog item from multiple major chemical suppliers (e.g., Thermo Fisher, Alfa Aesar, Aladdin, Fluorochem) with clear, published pricing structures . Procurement pricing follows standard economies of scale: approximately $45.9/1g, $185.9/5g, and $753.9/25g . This tiered commercial availability provides a predictable cost and lead time for projects transitioning from milligram-scale discovery to gram-scale lead optimization, mitigating the supply chain uncertainty and higher cost associated with small-scale custom synthesis.

Supply Chain Scalability Cost Efficiency

Key Application Scenarios for (3-Bromo-4-methoxyphenyl)methanol


Medicinal Chemistry: Scaffold Diversification

In a medicinal chemistry program focused on generating structure-activity relationship (SAR) data, (3-Bromo-4-methoxyphenyl)methanol serves as a versatile advanced intermediate. After oxidation of the benzylic alcohol to an aldehyde or acid, the aryl bromide undergoes Suzuki-Miyaura coupling with a library of boronic acids to introduce diverse aryl or heteroaryl groups at the 3-position [1]. This convergent strategy allows for the rapid synthesis of dozens of analogs from a single commercial building block, a process not possible with non-halogenated or incorrectly substituted analogs [2].

Process Chemistry: Scalable Route Development

For process chemists tasked with optimizing a route from discovery to Phase I clinical material, the commercial availability of (3-Bromo-4-methoxyphenyl)methanol in multi-gram to kilogram quantities is critical. Its established purity profile (≥98%) [1] and known physical properties (mp 59-63°C) [2] simplify the development of robust isolation and purification protocols. This contrasts with sourcing a custom-made isomer, which would require extensive and costly analytical method development and impurity profiling from scratch .

Chemical Biology: Bioconjugate and Probe Synthesis

In the synthesis of chemical probes, the benzylic alcohol functionality of (3-Bromo-4-methoxyphenyl)methanol can be used as an attachment point for linkers, biotin, or fluorophores. Subsequent functionalization of the aryl bromide via cross-coupling introduces a recognition element or a photoreactive group, enabling the creation of bifunctional probes for target identification studies [1]. The controlled substitution pattern ensures that the linker and the binding element are projected in a defined spatial orientation.

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